molecular formula C11H14ClN3O4S B12603512 N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide CAS No. 877676-86-3

N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide

Katalognummer: B12603512
CAS-Nummer: 877676-86-3
Molekulargewicht: 319.77 g/mol
InChI-Schlüssel: NWYNZZSOFCJTHG-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide is a chemical compound that belongs to the class of sulfonamide derivatives These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide typically involves the reaction of L-glutamic acid with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure N2-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide .

Industrial Production Methods

In an industrial setting, the production of N2-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into target molecules.

    Biology: Studied for its potential antibacterial and antifungal activities.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N2-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide involves the interaction of the sulfonyl group with biological targets. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, such as cell wall synthesis in bacteria, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~2~-(4-Fluorobenzene-1-sulfonyl)-L-glutamamide
  • N~2~-(4-Bromobenzene-1-sulfonyl)-L-glutamamide
  • N~2~-(4-Methylbenzene-1-sulfonyl)-L-glutamamide

Uniqueness

N~2~-(4-Chlorobenzene-1-sulfonyl)-L-glutamamide is unique due to the presence of the chlorine atom in the 4-chlorobenzene ring. This chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, which can lead to the formation of a wide range of derivatives with different biological activities.

Eigenschaften

CAS-Nummer

877676-86-3

Molekularformel

C11H14ClN3O4S

Molekulargewicht

319.77 g/mol

IUPAC-Name

(2S)-2-[(4-chlorophenyl)sulfonylamino]pentanediamide

InChI

InChI=1S/C11H14ClN3O4S/c12-7-1-3-8(4-2-7)20(18,19)15-9(11(14)17)5-6-10(13)16/h1-4,9,15H,5-6H2,(H2,13,16)(H2,14,17)/t9-/m0/s1

InChI-Schlüssel

NWYNZZSOFCJTHG-VIFPVBQESA-N

Isomerische SMILES

C1=CC(=CC=C1S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)N)Cl

Kanonische SMILES

C1=CC(=CC=C1S(=O)(=O)NC(CCC(=O)N)C(=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.